molecular formula C5H5F2N3O2 B10908916 1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole

1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole

Cat. No.: B10908916
M. Wt: 177.11 g/mol
InChI Key: JFZALGOUENIQEP-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole is a compound of significant interest in various fields of chemistry and industry. This compound features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a nitro group. The presence of the difluoromethyl group imparts unique properties to the compound, making it valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole typically involves the difluoromethylation of a suitable pyrazole precursor. One common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under controlled conditions . The reaction is carried out in the presence of a base and a suitable solvent, often at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the production process . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The difluoromethyl group can be involved in reduction reactions to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(Difluoromethyl)-4-methyl-3-amino-1H-pyrazole, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Properties

Molecular Formula

C5H5F2N3O2

Molecular Weight

177.11 g/mol

IUPAC Name

1-(difluoromethyl)-4-methyl-3-nitropyrazole

InChI

InChI=1S/C5H5F2N3O2/c1-3-2-9(5(6)7)8-4(3)10(11)12/h2,5H,1H3

InChI Key

JFZALGOUENIQEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])C(F)F

Origin of Product

United States

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